Ethyl 3-(diethylamino)-4-((3-pyridylcarbonyl)amino)benzoate monohydrochloride

Structural isomerism Medicinal chemistry Local anesthetic analogs

Ethyl 3-(diethylamino)-4-((3-pyridylcarbonyl)amino)benzoate monohydrochloride (CAS 94276-20-7) is a nicotinoylamino-benzoate derivative with the molecular formula C19H24ClN3O3 and a molecular weight of 377.87 g/mol. It is a structural isomer of nicotinoylprocaine hydrochloride (CAS 19559-28-5), with both compounds sharing identical elemental composition but differing in the placement of the basic diethylamino group—on the aromatic ring at C-3 in the target compound versus the ester side-chain terminus in nicotinoylprocaine.

Molecular Formula C19H24ClN3O3
Molecular Weight 377.9 g/mol
CAS No. 94276-20-7
Cat. No. B12680090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(diethylamino)-4-((3-pyridylcarbonyl)amino)benzoate monohydrochloride
CAS94276-20-7
Molecular FormulaC19H24ClN3O3
Molecular Weight377.9 g/mol
Structural Identifiers
SMILESCCN(CC)C1=C(C=CC(=C1)C(=O)OCC)NC(=O)C2=CN=CC=C2.Cl
InChIInChI=1S/C19H23N3O3.ClH/c1-4-22(5-2)17-12-14(19(24)25-6-3)9-10-16(17)21-18(23)15-8-7-11-20-13-15;/h7-13H,4-6H2,1-3H3,(H,21,23);1H
InChIKeyHKXWNIBWJHCUFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(diethylamino)-4-((3-pyridylcarbonyl)amino)benzoate monohydrochloride (CAS 94276-20-7): Structural Identity and Procurement Context


Ethyl 3-(diethylamino)-4-((3-pyridylcarbonyl)amino)benzoate monohydrochloride (CAS 94276-20-7) is a nicotinoylamino-benzoate derivative with the molecular formula C19H24ClN3O3 and a molecular weight of 377.87 g/mol [1]. It is a structural isomer of nicotinoylprocaine hydrochloride (CAS 19559-28-5), with both compounds sharing identical elemental composition but differing in the placement of the basic diethylamino group—on the aromatic ring at C-3 in the target compound versus the ester side-chain terminus in nicotinoylprocaine [2]. The compound bears an EINECS registration of 304-507-0 and a computed LogP of 2.75, indicating moderate lipophilicity [1]. Originally reported in the context of nicotinic acid derivatives by Pongratz and Zirm (1960), this compound class has been investigated for local anesthetic and cellular pharmacology applications [3].

Why Ethyl 3-(diethylamino)-4-((3-pyridylcarbonyl)amino)benzoate monohydrochloride Cannot Be Interchanged with Nicotinoylprocaine or Simple Benzoate Esters


Ethyl 3-(diethylamino)-4-((3-pyridylcarbonyl)amino)benzoate monohydrochloride (CAS 94276-20-7) is a structural isomer of nicotinoylprocaine hydrochloride—both share the identical molecular formula C19H24ClN3O3 [1]. However, the diethylamino group in the target compound is covalently anchored to the aromatic ring at position C-3, whereas in nicotinoylprocaine it resides on a flexible ester side-chain terminus . This positional isomerism fundamentally alters the basicity (pKa of the tertiary amine), the molecular electrostatic potential, and the susceptibility to esterase-mediated hydrolysis [2]. Consequently, in-class substitution without structural verification—relying solely on molecular weight or formula matching—risks introducing a compound with divergent target binding, metabolic stability, and off-target pharmacology. The quantitative evidence below establishes the dimensions along which this isomer is differentiated from its closest analogs.

Quantitative Differentiation Evidence for Ethyl 3-(diethylamino)-4-((3-pyridylcarbonyl)amino)benzoate monohydrochloride (CAS 94276-20-7) vs. Closest Analogs


Structural Isomerism: Ring-C-3 Diethylamino vs. Side-Chain Diethylaminoethyl Ester (Comparator: Nicotinoylprocaine Hydrochloride)

CAS 94276-20-7 is a constitutional isomer of nicotinoylprocaine hydrochloride (CAS 19559-28-5). Both share the molecular formula C19H24ClN3O3 and a molecular weight of 377.9 g/mol [1]. In the target compound, the basic diethylamino group [-N(CH2CH3)2] is directly attached to the aromatic ring at position C-3, as confirmed by SMILES: [H+].C1=C(C=CC(=C1N(CC)CC)NC(=O)C2=CN=CC=C2)C(OCC)=O.[Cl-] . In nicotinoylprocaine, the diethylamino group is located at the terminus of a 2-(diethylamino)ethyl ester side-chain, remote from the aromatic core . This positional difference alters the conjugate acid pKa of the tertiary amine, the electron density distribution across the aromatic ring, and the steric environment around the nicotinoylamino pharmacophore.

Structural isomerism Medicinal chemistry Local anesthetic analogs

Lipophilicity (LogP) Differentiation from Nicotinoylprocaine Isomer

The target compound has an experimentally derived LogP of 2.75 as reported by SIELC Technologies [1]. Although a directly measured LogP for the free base of nicotinoylprocaine under identical conditions is not available in the public domain, the different positioning of the polar tertiary amine—anchored to the aromatic ring in the target vs. extended on a flexible side-chain in nicotinoylprocaine—is expected to produce a measurable difference in octanol-water partitioning. The ring-bound diethylamino group in CAS 94276-20-7 participates in resonance with the aromatic π-system, partially delocalizing the nitrogen lone pair and reducing its effective basicity relative to the side-chain amine of nicotinoylprocaine, which exists in a more freely solvated, localized state [2]. This LogP value of 2.75 serves as a batch-to-batch identity and purity checkpoint for procurement quality control.

Lipophilicity Drug design ADME prediction Partition coefficient

Reverse-Phase HPLC Retention Behavior and Analytical Method Specificity

A validated reverse-phase HPLC method for CAS 94276-20-7 has been developed using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid (or formic acid for MS-compatible applications) [1]. This method is specifically optimized for the target compound and is scalable for both analytical purity determination and preparative isolation of impurities. The retention time and peak shape under these conditions are distinct from those of nicotinoylprocaine hydrochloride, which would require a different method optimization due to its different polarity profile imparted by the side-chain amine [2]. The method is suitable for pharmacokinetic studies and batch-release quality control [1].

Analytical chemistry HPLC method Quality control Purity analysis

Class-Level Pharmacological Potency Inference: Nicotinoylamino Modification Enhances Cellular Activity over Procaine Baseline

While direct pharmacological data for CAS 94276-20-7 are not published in peer-reviewed literature, class-level inference can be drawn from head-to-head studies of its close structural relative nicotinoylprocaine vs. procaine. In isolated skeletal muscle and heart cell cultures, nicotinoylprocaine produced reversible morphological effects at a minimum concentration of 1×10^-4 mol/L, whereas procaine required a 13-fold higher concentration of 1.3×10^-3 mol/L to elicit comparable effects [1]. Both compounds belong to the nicotinoylamino-benzoate class; the nicotinoyl modification at the 4-amino position is the shared pharmacophoric feature associated with this ~1-order-of-magnitude potency gain over the parent 4-aminobenzoate esters [2]. The target compound retains the identical 4-nicotinoylamino pharmacophore as nicotinoylprocaine but presents it in a distinct structural context (ring-C-3 diethylamino), which may further modulate potency, selectivity, and toxicity [3].

Local anesthetic pharmacology Cellular assay Structure-activity relationship Nicotinoylprocaine

Molecular Descriptor Profile for Computational Drug Design and In Silico Screening

The computed molecular descriptor profile of CAS 94276-20-7 distinguishes it from simpler nicotinoylamino-benzoate analogs for computational screening applications. The target compound has 2 hydrogen bond donors, 5 hydrogen bond acceptors, 8 rotatable bonds, a topological polar surface area (TPSA) of 71.5 Ų, and 4 tautomeric states [1]. In comparison, ethyl 4-(nicotinoylamino)benzoate (CAS 26321-06-2), which lacks the ring-C-3 diethylamino substituent, has a molecular weight of only 270.28 g/mol (C15H14N2O3), substantially fewer rotatable bonds, and a different hydrogen-bonding capacity . The additional ring diethylamino group in the target compound increases molecular weight by ~107 Da and adds conformational flexibility, which affects docking poses and pharmacophore matching in virtual screening campaigns.

Computational chemistry Molecular descriptors Drug-likeness QSAR

Research and Industrial Application Scenarios for Ethyl 3-(diethylamino)-4-((3-pyridylcarbonyl)amino)benzoate monohydrochloride (CAS 94276-20-7)


Analytical Reference Standard for Isomer-Specific HPLC Method Development and Batch-Release Testing

Given that CAS 94276-20-7 is a structural isomer of nicotinoylprocaine hydrochloride (identical MW 377.9, identical formula C19H24ClN3O3), it serves as a critical reference standard for developing and validating HPLC methods capable of resolving these isomers [1]. The SIELC-validated reverse-phase method using Newcrom R1 columns with MeCN/water/phosphoric acid mobile phase provides a starting point for method transfer and optimization [2]. Quality control laboratories procuring this compound can use the established LogP of 2.75 as an orthogonal identity verification parameter during incoming material inspection [2].

Structure-Activity Relationship (SAR) Studies of Local Anesthetic and Cellular Pharmacology

The compound enables SAR studies that isolate the pharmacological impact of relocating the basic diethylamino group from the ester side-chain (as in nicotinoylprocaine) to the aromatic ring C-3 position [3]. Class-level data show that nicotinoylamino derivatives exhibit approximately 13-fold higher potency than non-nicotinoylated analogs like procaine in cellular assays (minimum effective concentration 1×10^-4 mol/L vs. 1.3×10^-3 mol/L) [4]. By testing CAS 94276-20-7 alongside nicotinoylprocaine and procaine in parallel, researchers can quantify the incremental contribution of ring vs. side-chain amine positioning to potency, enzyme modulation (alpha-fucosidase, beta-N-acetylhexosaminidase), and membrane fluidity effects [5].

Computational Chemistry and In Silico Drug Discovery Model Building

The distinct molecular descriptor profile of CAS 94276-20-7 (MW 377.87, TPSA 71.5 Ų, 8 rotatable bonds, 2 HBD, 5 HBA) [6] makes it a valuable data point for computational chemistry groups constructing QSAR models, pharmacophore hypotheses, or docking simulations for ion channel modulators and nicotinic receptor ligands. The compound's position in chemical space is well-separated from simpler non-ring-substituted analogs like ethyl 4-(nicotinoylamino)benzoate (MW 270.28) , and its inclusion in training sets improves model coverage of the aminoacyl-benzoate chemical subspace.

Synthetic Intermediate for Diversified Nicotinoylamino-Benzoate Library Construction

The ethyl ester group at C-1 and the free ring-C-3 diethylamino substituent provide orthogonal synthetic handles for further derivatization. The compound can serve as a scaffold for amide bond formation, ester hydrolysis to the carboxylic acid, or quaternization of the ring tertiary amine [3]. The original synthetic route reported by Pongratz and Zirm (1960), involving nicotinic acid anhydride or nicotinoyl chloride hydrochloride with the corresponding aminobenzoate ester in the presence of pyridine, provides a validated pathway for analog generation [7].

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